molecular formula C11H9NO3 B1268655 Methyl 5-phenylisoxazole-3-carboxylate CAS No. 51677-09-9

Methyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B1268655
CAS No.: 51677-09-9
M. Wt: 203.19 g/mol
InChI Key: XMPLCJOQBDGMKT-UHFFFAOYSA-N
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Description

Methyl 5-phenylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol. This reaction yields the desired isoxazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Properties
Methyl 5-phenylisoxazole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its potential neuroprotective properties make it a candidate for developing drugs aimed at conditions such as Alzheimer's and Parkinson's diseases. Research indicates that derivatives of this compound can inhibit specific phosphatases crucial for the survival of pathogens like Mycobacterium tuberculosis, showcasing its therapeutic potential against infectious diseases as well .

Case Study: Antituberculosis Activity
A study investigated the efficacy of this compound in animal models infected with M. tuberculosis. The compound demonstrated a significant reduction in bacterial burden, achieving a log reduction of approximately 0.9 after four weeks of treatment. Pathological assessments revealed that treated animals exhibited fewer and smaller lesions compared to control groups, indicating improved therapeutic outcomes .

Treatment GroupBacterial Burden Reduction (log CFU)Pathological Findings
Vehicle Control-Large necrotic lesions
Compound Treatment0.9Fewer smaller lesions

Agricultural Chemistry

This compound is also employed as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its role in developing safer and more effective agricultural chemicals is crucial for enhancing crop protection while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. These materials are designed to enhance durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

In the realm of analytical chemistry, this compound is utilized to develop methods for detecting and quantifying specific substances. This application aids researchers in toxicology and environmental science by providing reliable analytical techniques to assess chemical exposure and environmental contamination .

Biochemical Research

This compound is studied for its interactions with biological systems, contributing valuable insights into enzyme mechanisms and potential therapeutic targets. Its ability to inhibit certain enzymes involved in critical biological pathways highlights its importance in biochemical research .

Mechanism of Action

The mechanism of action of methyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • Methyl 5-phenylisoxazole-4-carboxylate
  • 5-phenylisoxazole-3-carboxylic acid
  • Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-phenylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .

Biological Activity

Methyl 5-phenylisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H9_{9}N\O3_{3}
  • Molecular Weight : 201.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. For instance, it has been shown to inhibit the MptpB phosphatase in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence and survival within host cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that derivatives of this compound exhibited potent inhibitory effects on MptpB with IC50_{50} values in the low micromolar range (e.g., 0.4 μM for some derivatives), indicating strong selectivity over human phosphatases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Substituted isoxazoles have been linked to anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic factors .

Study on Antituberculosis Activity

A notable study investigated the efficacy of this compound in animal models of tuberculosis. The compound was administered to guinea pigs infected with M. tuberculosis, resulting in a significant reduction in bacterial burden in both acute and chronic infection models. Specifically, treatment led to a reduction of approximately 0.9 log in bacterial counts after four weeks .

Treatment Group Bacterial Burden Reduction (log CFU) Pathological Findings
Vehicle Control-Large necrotic lesions
Compound Treatment0.9Fewer smaller lesions

This study highlights the potential of this compound as a therapeutic agent against tuberculosis, emphasizing its role in improving pathological outcomes compared to control groups.

Anticancer Studies

Research has also focused on the anticancer potential of this compound, revealing that it can induce apoptosis in various cancer cell lines. For example, studies indicated that certain derivatives exhibited IC50_{50} values below 10 μM against breast cancer cell lines, suggesting effective cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Biological Activity IC50_{50} (μM)
This compoundAntimicrobial, Anticancer~0.4 (antimicrobial)
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylateAntimicrobial~1.0
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateModerate anticancer activity~15

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-phenylisoxazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization of acetophenone derivatives. A metal-free approach involves refluxing intermediates with hydroxylamine hydrochloride in methanol (2–3 h) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed couplings), and degassing with nitrogen to prevent side reactions . Yields are monitored via TLC and purified using chromatography (e.g., Et₂O:light petroleum gradients) .

Q. How is this compound characterized spectroscopically?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~7.5–7.6 ppm (aromatic protons), δ ~3.9 ppm (methyl ester), and carbonyl signals at ~167 ppm .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (isoxazole ring) .
  • HRMS : Accurate mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .

Q. What are the known biological targets of isoxazole derivatives like this compound?

  • Methodology : Isoxazoles are studied for kinase inhibition (e.g., MAPK) and antimicrobial activity. Target engagement is validated via enzymatic assays (IC₅₀ determination) and docking studies using crystal structures of active sites .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Stability tests include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic stability : Exposure to humidity (e.g., 40°C/75% RH) monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky aryl substituents?

  • Methodology :

  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for sterically hindered boronic acids .
  • Solvent effects : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole regioisomers?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations to distinguish between 3- and 4-substituted isomers.
  • X-ray crystallography : SHELX-refined structures provide unambiguous regiochemistry confirmation .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-phenyl position to enhance binding to hydrophobic enzyme pockets.
  • Free-Wilson analysis : Quantifies contributions of substituents to activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology :

  • DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess activation barriers for ester hydrolysis .
  • MD simulations : Model solvent effects on reaction pathways .

Q. How are crystalline polymorphs of the compound characterized and controlled?

  • Methodology :

  • PXRD : Identifies polymorphic forms (e.g., Form I vs. II).
  • Crystallization screening : Use anti-solvent (e.g., petroleum ether) to favor specific polymorphs .

Properties

IUPAC Name

methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLCJOQBDGMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358625
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51677-09-9
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
3.657 g
Type
reactant
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Quantity
78 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-phenylisoxazole-3-carboxylic acid (0.86 g, 4.55 mmol) in toluene (15.0 mL) and methanol (3 mL) was added a 2M solution of TMS-diazomethane in hexanes (3.1 mL, 6.14 mmol) dropwise at room temperature. The reaction mixture was stirred for 30 minutes and concentrated. The residue was dispersed in methanol (3 mL), stirred for 5 minutes, and filtered to give methyl 5-phenylisoxazole-3-carboxylate (897 mg). The compound had an HPLC ret. time=2.67 min.: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=204+.
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
hexanes
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-phenylisoxazole-3-carboxylate
Methyl 5-phenylisoxazole-3-carboxylate
Methyl 5-phenylisoxazole-3-carboxylate
Methyl 5-phenylisoxazole-3-carboxylate
Methyl 5-phenylisoxazole-3-carboxylate
Methyl 5-phenylisoxazole-3-carboxylate

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